6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromenes, which are characterized by a benzopyran structure. This compound features a hydroxyl group at the 5-position and two methyl groups at the 4 and 7 positions of the chromenone ring. The azepan-1-ylmethyl substituent at the 6-position introduces a cyclic amine structure, potentially influencing the compound's biological activity and pharmacological properties.
The chemical reactivity of 6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one can include:
Compounds similar to 6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one have been studied for various biological activities, including:
The synthesis of 6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one may involve several steps:
The potential applications of 6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one include:
Interaction studies involving 6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one could focus on:
Several compounds exhibit structural similarities to 6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one. Here are some examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-hydroxyflavone | Structure | Lacks the azepan group; primarily known for antioxidant properties. |
| 6-chloro-7-hydroxy-3,4-dimethylchromenone | Structure | Contains a chloro substituent instead of an azepan; may have different biological activities. |
| 6-(pyrrolidin-1-ylmethyl)-5-hydroxychromenone | Not available | Similar cyclic amine structure but with pyrrolidine; could exhibit distinct pharmacological profiles. |
This comparison highlights the uniqueness of 6-(azepan-1-ylmethyl)-5-hydroxy-4,7-dimethyl-2H-chromen-2-one due to its specific azepan substitution and methylation pattern, which may contribute to its distinct biological activities and potential applications.